3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one
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Overview
Description
3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one is an organic compound belonging to the class of hydroquinolones. These compounds are characterized by a hydrogenated quinoline bearing a ketone group. The structure of this compound includes a pyrazole and quinoline fragment, making it a unique azaheterocyclic system .
Preparation Methods
The synthesis of 3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one can be achieved through various methods. One common approach involves the reaction of diazonium salts derived from N-(2-aminophenyl)-N,3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide with copper sulfate and sodium chloride in the presence of ascorbic acid . Another method includes the Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazole and quinoline rings.
Common reagents used in these reactions include copper sulfate, sodium chloride, and ascorbic acid. Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and proteins.
Industry: It can be used in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of 3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit serine/threonine-protein kinase Chk1, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . This inhibition can lead to alterations in cell cycle progression and apoptosis induction.
Comparison with Similar Compounds
Similar compounds to 3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one include:
3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one: This compound has a similar structure but with different substituents.
5-ethyl-3-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one: Another similar compound with slight variations in the substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazole ring but have different fused ring systems.
The uniqueness of this compound lies in its specific structure and the biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
71814-54-5 |
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Molecular Formula |
C23H17N3O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-methyl-1,5-diphenylpyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C23H17N3O/c1-16-21-22(26(24-16)18-12-6-3-7-13-18)19-14-8-9-15-20(19)25(23(21)27)17-10-4-2-5-11-17/h2-15H,1H3 |
InChI Key |
FLUIJAKWTADPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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